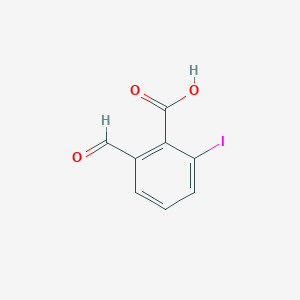
2-Formyl-6-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-6-iodobenzoic acid is an organic compound that belongs to the class of iodobenzoic acids It is characterized by the presence of a formyl group (-CHO) and an iodine atom attached to a benzene ring with a carboxylic acid group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Formyl-6-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of 2-formylbenzoic acid. The reaction typically employs iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced into the benzene ring at the ortho position relative to the formyl group.
Another method involves the formylation of 2-iodobenzoic acid. This can be achieved using the Vilsmeier-Haack reaction, where 2-iodobenzoic acid is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the ortho position relative to the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) or potassium cyanide (KCN) in aqueous ethanol.
Major Products Formed
Oxidation: 2-Iodo-6-carboxybenzoic acid.
Reduction: 2-Iodo-6-hydroxymethylbenzoic acid.
Substitution: 2-Azido-6-formylbenzoic acid, 2-Cyano-6-formylbenzoic acid.
Scientific Research Applications
2-Formyl-6-iodobenzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials, including polymers and liquid crystals, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of 2-formyl-6-iodobenzoic acid depends on its specific application. In organic synthesis, the compound acts as an electrophile due to the presence of the formyl group, facilitating various nucleophilic addition and substitution reactions. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, and DNA, leading to therapeutic effects. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Formyl-6-iodobenzoic acid can be compared with other iodobenzoic acids and formylbenzoic acids:
2-Iodobenzoic Acid: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.
2-Formylbenzoic Acid: Lacks the iodine atom, reducing its potential for halogen bonding and substitution reactions.
2-Iodoxybenzoic Acid (IBX): A hypervalent iodine compound used as an oxidizing agent, differing significantly in reactivity and applications.
Similar Compounds
- 2-Iodobenzoic acid
- 2-Formylbenzoic acid
- 2-Iodoxybenzoic acid (IBX)
- 2-Iodosobenzoic acid (IBA)
Properties
Molecular Formula |
C8H5IO3 |
|---|---|
Molecular Weight |
276.03 g/mol |
IUPAC Name |
2-formyl-6-iodobenzoic acid |
InChI |
InChI=1S/C8H5IO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12) |
InChI Key |
YMLYPUKBSBDMOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


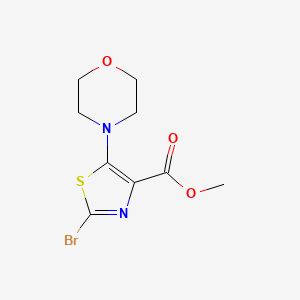
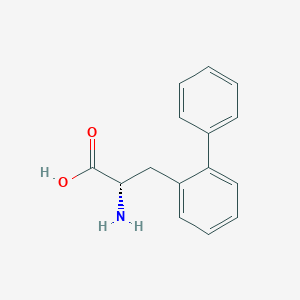
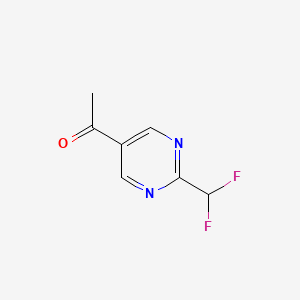
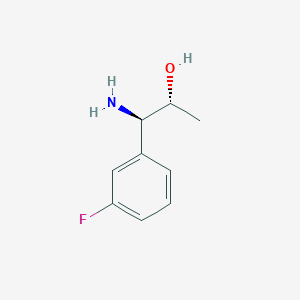
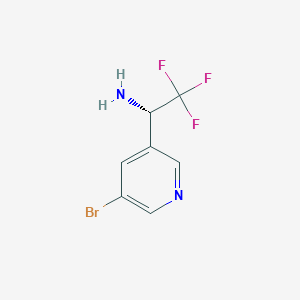
![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)
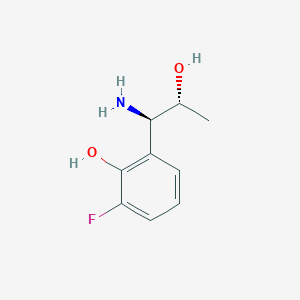
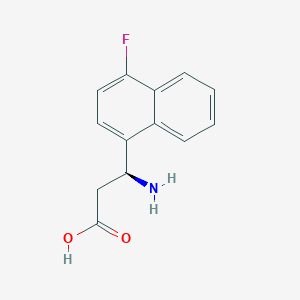
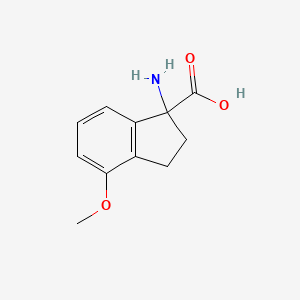
![3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15234305.png)
![3-((Benzyloxy)methyl)-4,4A-dihydrobenzo[E][1,2,4]triazine](/img/structure/B15234308.png)
![3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid](/img/structure/B15234310.png)
![1-Amino-1-[2-(difluoromethyl)phenyl]acetone](/img/structure/B15234313.png)
![2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide](/img/structure/B15234319.png)
